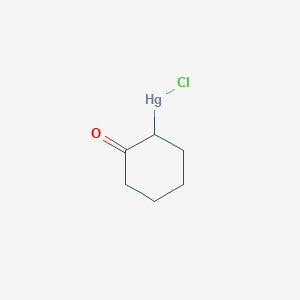
Chloro-(2-oxocyclohexyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-(2-oxocyclohexyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-oxocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro-(2-oxocyclohexyl)mercury typically involves the reaction of 2-oxocyclohexanone with mercuric chloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-oxocyclohexanone+HgCl2→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Chloro-(2-oxocyclohexyl)mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the mercury atom.
Complexation Reactions: The mercury atom can form complexes with other ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organomercury compounds, while oxidation and reduction reactions can lead to different oxidation states of mercury.
Scientific Research Applications
Chloro-(2-oxocyclohexyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of chloro-(2-oxocyclohexyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The mercury atom can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methylmercury: Another organomercury compound with significant biological activity.
Ethylmercury: Similar in structure but with an ethyl group instead of a 2-oxocyclohexyl group.
Phenylmercury: Contains a phenyl group bonded to the mercury atom.
Uniqueness
Chloro-(2-oxocyclohexyl)mercury is unique due to the presence of the 2-oxocyclohexyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
14839-64-6 |
|---|---|
Molecular Formula |
C6H9ClHgO |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
chloro-(2-oxocyclohexyl)mercury |
InChI |
InChI=1S/C6H9O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h4H,1-3,5H2;1H;/q;;+1/p-1 |
InChI Key |
BVIATNAGFIYZOF-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=O)C(C1)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


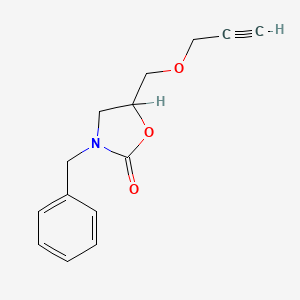


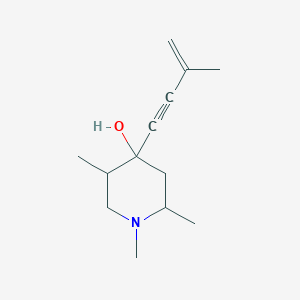
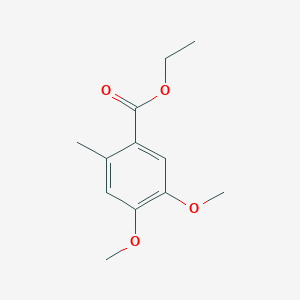
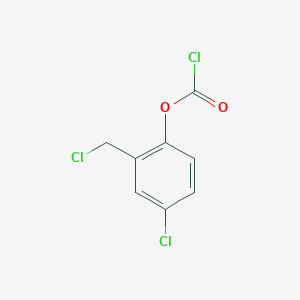
![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
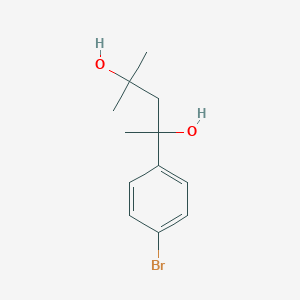
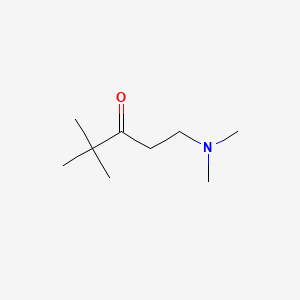
![Tert-butyl 2-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]phenoxy]acetate](/img/structure/B14701278.png)
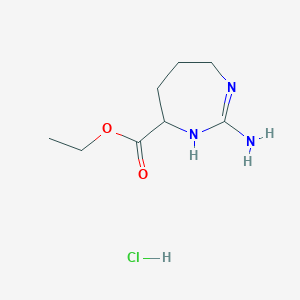
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![Bicyclo[3.3.1]nonane, 1-bromo-](/img/structure/B14701290.png)
